molecular formula C18H27NO4 B13794286 methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate CAS No. 52073-27-5

methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate

Cat. No.: B13794286
CAS No.: 52073-27-5
M. Wt: 321.4 g/mol
InChI Key: STLWFARPOWOHSM-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a morpholine ring, an ether linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving 2-chloroethylamine and diethylene glycol.

    Ether Formation: The morpholine derivative is then reacted with 6-methyl-2-hydroxy-3-propan-2-ylbenzoic acid under basic conditions to form the ether linkage.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, modulating their activity. The ester and ether linkages may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methyl-2-(2-piperidin-4-ylethoxy)-3-propan-2-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 6-methyl-2-(2-pyrrolidin-4-ylethoxy)-3-propan-2-ylbenzoate: Contains a pyrrolidine ring instead of a morpholine ring.

    Methyl 6-methyl-2-(2-azepan-4-ylethoxy)-3-propan-2-ylbenzoate: Features an azepane ring in place of the morpholine ring.

Uniqueness

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

52073-27-5

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate

InChI

InChI=1S/C18H27NO4/c1-13(2)15-6-5-14(3)16(18(20)21-4)17(15)23-12-9-19-7-10-22-11-8-19/h5-6,13H,7-12H2,1-4H3

InChI Key

STLWFARPOWOHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCCN2CCOCC2)C(=O)OC

Origin of Product

United States

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